- New Route to N-Alkylated trans-Pyrrolidine Diols from 2,2,3,3-Tetramethoxybutane-Protected Dimethyl Tartrate, Synthetic Communications, 2008, 38(9), 1365-1374

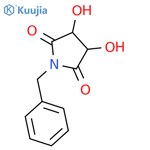

Cas no 90365-74-5 ((3S,4S)-1-Benzylpyrrolidine-3,4-diol)

90365-74-5 structure

商品名:(3S,4S)-1-Benzylpyrrolidine-3,4-diol

(3S,4S)-1-Benzylpyrrolidine-3,4-diol 化学的及び物理的性質

名前と識別子

-

- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol

- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol

- (3S,4S)-1-Benzylpyrrolidine-3,4-diol

- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol,GC

- (3S,4S)-(+)-benzyl-3,4-pyrrolidindiol

- (3S,4S)-1-(phenylMethyl)-3,4

- (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine

- (3S,4S)-1-Benzyl-3,4-pyrrolidinediol

- (3S,4S)-1-BENZYL-PYRROLIDINE-3,4-DIOL

- (3S,4S)-1-N-benzyl-3,4-dihydroxypyrrolidine

- (3S,4S)-3,4-dihydroxy-N-benzylpyrrolidine

- (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine

- N-benzyl-(3S,4S)-3,4-dihydroxypyrrolidine

- 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S,4S)-

- (3S,4S)-(-)-1-Benzyl-3,4-pyrrolidindiol

- PubChem18732

- QJRIUWQPJVPYSO-QWRGUYRKSA-N

- LS30148

- (3S,4S)-1-Benzyl-3,4-pyrrolidindiol

- DS

- (3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol (ACI)

- 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S-trans)- (ZCI)

- (+)-(3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol

- (3S,4S)-1-Benzyl-pyrrolidin-3,4-diol

- 1-Benzyl-3,4-(S,S)-dihydroxypyrrolidine

- CS-W015772

- J-800404

- DS-13011

- SCHEMBL84802

- DB-009920

- (3s,4s)-1-(phenylmethyl)-3,4-pyrrolidinediol

- 90365-74-5

- MFCD01073893

- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol, >=97.0% (sum of enantiomers, HPLC)

- J-501290

- AC-13555

- CHEMBL2335510

- AC-22435

- 1-(PHENYLMETHYL)-3,4-PYRROLIDINEDIOL

- BP-12368

- AKOS015839146

- J-640399

-

- MDL: MFCD01073893

- インチ: 1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1

- InChIKey: QJRIUWQPJVPYSO-QWRGUYRKSA-N

- ほほえんだ: C(C1C=CC=CC=1)N1C[C@H](O)[C@@H](O)C1

計算された属性

- せいみつぶんしりょう: 193.11000

- どういたいしつりょう: 193.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 0.3

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 43.7

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.0945 (rough estimate)

- ゆうかいてん: 94-100 °C

- ふってん: 329.46°C (rough estimate)

- 屈折率: 1.5041 (estimate)

- PSA: 43.70000

- LogP: 0.16190

- ひせんこうど: 33.6 º (c=1.05% in methanol)

- ようかいせい: 使用できません

- 光学活性: [α]20/D +33.6±3°, c = 1.05% in methanol

(3S,4S)-1-Benzylpyrrolidine-3,4-diol セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305 + P351 + P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26

- 福カードFコード:10-34

-

危険物標識:

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

- リスク用語:R36/37/38

(3S,4S)-1-Benzylpyrrolidine-3,4-diol 税関データ

- 税関コード:29339900

(3S,4S)-1-Benzylpyrrolidine-3,4-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB131067-10 g |

(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol, 97%; . |

90365-74-5 | 97% | 10g |

€409.70 | 2023-05-21 | |

| Apollo Scientific | OR322413-25g |

(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |

90365-74-5 | 98+% | 25g |

£402.00 | 2025-02-20 | |

| eNovation Chemicals LLC | D508006-1g |

(3S,4S)-1-Benzylpyrrolidine-3,4-diol |

90365-74-5 | 97% | 1g |

$110 | 2024-05-24 | |

| eNovation Chemicals LLC | D508006-10g |

(3S,4S)-1-Benzylpyrrolidine-3,4-diol |

90365-74-5 | 97% | 10g |

$195 | 2024-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76510-1g |

(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |

90365-74-5 | 1g |

¥296.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76510-25g |

(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |

90365-74-5 | 25g |

¥3816.0 | 2021-09-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SZ410-20g |

(3S,4S)-1-Benzylpyrrolidine-3,4-diol |

90365-74-5 | 97% | 20g |

3781.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | D954933-10g |

(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |

90365-74-5 | 97% | 10g |

$150 | 2024-06-07 | |

| Chemenu | CM116649-5g |

(3S,4S)-1-Benzyl-3,4-pyrrolidinediol |

90365-74-5 | 95%+ | 5g |

$145 | 2024-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76510-250mg |

(3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol |

90365-74-5 | 250mg |

¥126.0 | 2021-09-04 |

(3S,4S)-1-Benzylpyrrolidine-3,4-diol 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 1 h, 80 °C; overnight, 70 °C; 4 h, 80 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; rt → -18 °C

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; -10 °C

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; -10 °C

リファレンス

- Reduction of (R,R)1-benzyl-2,5-dioxo-3,4-dihydroxypyrrolidine and study on reaction mechanism, Beijing Ligong Daxue Xuebao, 2004, 24(10), 917-919

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran

1.2 Reagents: Iodine Solvents: Tetrahydrofuran

1.3 Reagents: Hydrochloric acid Solvents: Water

1.4 Reagents: Sodium hydroxide Solvents: Water

1.5 Reagents: Hydrochloric acid Solvents: Methanol

1.2 Reagents: Iodine Solvents: Tetrahydrofuran

1.3 Reagents: Hydrochloric acid Solvents: Water

1.4 Reagents: Sodium hydroxide Solvents: Water

1.5 Reagents: Hydrochloric acid Solvents: Methanol

リファレンス

- Synthesis of C2 symmetric primary vicinal diamines. Double stereospecific Mitsunobu reaction on the heterocyclic diols derived from tartaric acid, Tetrahedron: Asymmetry, 1997, 8(11), 1861-1867

合成方法 4

はんのうじょうけん

1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.3 Reagents: Dowex 50W Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.3 Reagents: Dowex 50W Solvents: Water ; rt

リファレンス

- Synthesis of diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobases, Tetrahedron, 2007, 63(5), 1243-1253

合成方法 5

はんのうじょうけん

1.1 Reagents: Boron trifluoride etherate Solvents: Diglyme ; 0 °C

1.2 Reagents: Sodium borohydride ; 0 °C; 0 °C → 70 °C; 8 h, 70 °C; 70 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C → 70 °C; 30 min, 70 °C

1.4 Reagents: Sodium fluoride ; 70 °C → 100 °C; 30 min, 100 °C; 100 °C → rt

1.5 Reagents: Sodium hydroxide Solvents: Water ; rt

1.2 Reagents: Sodium borohydride ; 0 °C; 0 °C → 70 °C; 8 h, 70 °C; 70 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C → 70 °C; 30 min, 70 °C

1.4 Reagents: Sodium fluoride ; 70 °C → 100 °C; 30 min, 100 °C; 100 °C → rt

1.5 Reagents: Sodium hydroxide Solvents: Water ; rt

リファレンス

- Asymmetric Epoxidation of Unfunctionalized Olefins Catalyzed by Chiral (Pyrrolidine Salen) Mn (III) Complexes with Proline Sidearms, Molecular Catalysis, 2022, 524,

合成方法 6

はんのうじょうけん

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 - 10 °C; 3 h, 10 °C → 60 °C; 24 h, 50 - 60 °C; 60 °C → 20 °C

1.2 Reagents: Methanol ; 20 - 30 °C; 30 °C → 50 °C; 8 h, 45 - 50 °C

1.2 Reagents: Methanol ; 20 - 30 °C; 30 °C → 50 °C; 8 h, 45 - 50 °C

リファレンス

- Enantiospecific Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine Utilizing a Burgess-Type Transformation, Organic Process Research & Development, 2019, 23(9), 1970-1978

合成方法 7

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → reflux; reflux → 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Solvents: Ethyl acetate ; 15 min, rt

1.2 Reagents: Sodium hydroxide Solvents: Water

1.3 Solvents: Ethyl acetate ; 15 min, rt

リファレンス

- Investigation of stereoisomeric bisarylethenesulfonic acid esters for discovering potent and selective PTP1B inhibitors, European Journal of Medicinal Chemistry, 2019, 164, 408-422

合成方法 8

はんのうじょうけん

1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; cooled; 6 h, 0 °C → reflux; cooled

1.2 Reagents: Ammonium chloride Solvents: Water ; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, reflux

1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.2 Reagents: Ammonium chloride Solvents: Water ; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, reflux

1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

リファレンス

- Improvement on synthesis of (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine, Yingyong Huaxue, 2007, 24(2), 223-225

合成方法 9

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide , Water Solvents: Water

1.2 Reagents: Sodium hydroxide , Water Solvents: Water

リファレンス

- Novel steroid mimics directed towards the estradiol skeleton, Tetrahedron Letters, 2005, 46(49), 8521-8524

合成方法 10

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran

リファレンス

- Total synthesis of (+)-lentiginosine via a key Au catalysis, Science China: Chemistry, 2010, 53(1), 113-118

合成方法 11

はんのうじょうけん

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; rt; 3 h, rt → 70 °C; 70 °C → 0 °C

1.2 Solvents: Methanol ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Solvents: Methanol ; 0 °C; 0 °C → rt; 1 h, rt

リファレンス

- Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidines, Bioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2818-2823

合成方法 12

はんのうじょうけん

1.1 Reagents: Diborane

リファレンス

- Alkylation catalyzed by chiral phase transfer reaction, Huaxue Tongbao, 1995, (4), 22-4

合成方法 13

はんのうじょうけん

1.1 -

1.2 Reagents: Boron trifluoride etherate , Sodium borohydride

1.2 Reagents: Boron trifluoride etherate , Sodium borohydride

リファレンス

- Asymmetric Epoxidation of α,β-Unsaturated Ketones Catalyzed by Chiral Iron Complexes of (R,R)-3,4-Diaminopyrrolidine Derived N4-Ligands with Camphorsulfonyl Sidearms, Asian Journal of Organic Chemistry, 2020, 9(4), 616-621

合成方法 14

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran

リファレンス

- Asymmetric Addition of Diethylzinc to Ketones promoted by Tartaric Acid Derivatives, Synthetic Communications, 2008, 38(14), 2374-2384

(3S,4S)-1-Benzylpyrrolidine-3,4-diol Raw materials

- (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione

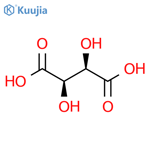

- L(+)-Tartaric acid

- (3S,4S)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione

(3S,4S)-1-Benzylpyrrolidine-3,4-diol Preparation Products

(3S,4S)-1-Benzylpyrrolidine-3,4-diol 関連文献

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

3. Back matter

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

90365-74-5 ((3S,4S)-1-Benzylpyrrolidine-3,4-diol) 関連製品

- 101385-90-4((S)-1-Benzylpyrrolidin-3-ol)

- 775-15-5(1-benzylpyrrolidin-3-ol)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90365-74-5)(3S,4S)-1-Benzylpyrrolidine-3,4-diol

清らかである:99%/99%

はかる:25g/100g

価格 ($):202.0/805.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:90365-74-5)(3S,4S)-1-苄基吡咯烷-3,4-二醇

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ